(2-Bromothiazol-5-yl)methanamine
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Overview
Description
(2-Bromothiazol-5-yl)methanamine is a chemical compound with the molecular formula C4H5BrN2S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The presence of a bromine atom at the second position and an amine group at the fifth position of the thiazole ring makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromothiazol-5-yl)methanamine typically involves the bromination of thiazole followed by the introduction of the methanamine group. One common method is as follows:
Bromination of Thiazole: Thiazole is reacted with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the second position.
Introduction of Methanamine Group: The brominated thiazole is then reacted with formaldehyde and ammonium chloride under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Using industrial reactors to ensure efficient bromination of thiazole.
Methanamine Introduction:
Chemical Reactions Analysis
Types of Reactions
(2-Bromothiazol-5-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with nucleophiles.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Major Products
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines.
Scientific Research Applications
(2-Bromothiazol-5-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromothiazol-5-yl)methanamine involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-Chlorothiazol-5-yl)methanamine: Similar structure but with a chlorine atom instead of bromine.
(2-Iodothiazol-5-yl)methanamine: Similar structure but with an iodine atom instead of bromine.
(2-Fluorothiazol-5-yl)methanamine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(2-Bromothiazol-5-yl)methanamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated counterparts. The bromine atom’s size and electronegativity can affect the compound’s chemical properties and biological activities, making it distinct from other similar compounds.
Properties
IUPAC Name |
(2-bromo-1,3-thiazol-5-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S/c5-4-7-2-3(1-6)8-4/h2H,1,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLXHPPZGZESTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308101 |
Source
|
Record name | 2-Bromo-5-thiazolemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101308101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131748-92-0 |
Source
|
Record name | 2-Bromo-5-thiazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131748-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-thiazolemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101308101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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